molecular formula C30H45NO6 B1147226 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- CAS No. 149779-39-5

2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy-

Cat. No.: B1147226
CAS No.: 149779-39-5
M. Wt: 515.687
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- is a structurally complex molecule featuring:

  • A 2H-imidazol-2-one core, which is a five-membered heterocyclic ring containing two nitrogen atoms and a ketone group.
  • A polycyclic naphthalenyl group with multiple methyl substituents, contributing to steric bulk and hydrophobicity.
  • Methoxy and hydroxyl substituents on the imidazolone ring, influencing electronic properties and solubility.

However, direct pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-methoxypyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45NO6/c1-7-23(33)18(3)10-8-9-11-22(32)16-21-13-12-20-15-17(2)14-19(4)25(20)30(21,5)27(35)24-26(34)29(37-6)31-28(24)36/h8-13,17-23,25,29,32-33,35H,7,14-16H2,1-6H3,(H,31,36)/b10-8+,11-9+,27-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGZBWWSFAYQDU-UQUMWFCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)OC)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)OC)/O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149779-39-5
Record name Delaminomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- is a complex imidazole derivative with potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound through synthesis studies, biological evaluations, and case studies.

Synthesis of the Compound

The synthesis of imidazole derivatives typically involves reactions that create the imidazole ring and modify its substituents to enhance biological activity. The target compound can be synthesized via multi-step organic reactions involving starting materials that provide the necessary functional groups.

Synthetic Pathway

  • Formation of Imidazole Ring : The initial step usually involves the reaction of suitable precursors such as ethyl esters with diamines to form the imidazole core.
  • Functionalization : The introduction of various substituents (e.g., hydroxyl, methoxy groups) on the imidazole ring can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Final Modifications : Further modifications may include acylation or alkylation to yield the final product.

Antimicrobial Activity

Imidazole derivatives have shown significant antibacterial properties. For instance, studies have reported that certain imidazole compounds exhibit potent antibacterial activity against various strains of bacteria. The synthesized derivatives were evaluated for their efficacy using standard antimicrobial assays.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
HL1E. coli32 µg/mL
HL2S. aureus16 µg/mL

The results indicate that both HL1 and HL2 exhibit promising antibacterial effects, with HL2 showing greater potency against S. aureus compared to HL1.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. The MTS assay was utilized to evaluate the viability of human dermal fibroblast cells (HFF-1) exposed to varying concentrations of the imidazole derivatives.

Concentration (µg/mL)Cell Viability (%)
3985
7880
15675
313<50

The data suggest that lower concentrations of HL1 and HL2 maintain high cell viability, while higher concentrations lead to significant reductions in viability.

Case Studies

Several studies have highlighted the biological potential of imidazole derivatives:

  • Anticancer Activity : A study demonstrated that specific imidazole compounds inhibited tumor cell proliferation in various cancer cell lines. For example, compound HL2 showed selective cytotoxicity against HepG2 liver cancer cells with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Compounds with imidazole moieties have been evaluated for their anti-inflammatory properties. One study found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro .
  • Cardiovascular Effects : Research on related imidazoline compounds indicated potential antihypertensive effects through modulation of adrenergic receptors . Such findings suggest that similar mechanisms may be explored with the target compound.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Property Comparison
Compound Name Core Structure Key Substituents Molecular Weight (Est.) logP (Est.) Bioactivity (Inferred) Synthesis Method
Target Compound 2H-Imidazol-2-one Hydroxy, methoxy, decadienyl ~600–650 ~1.5–2.5 Antimicrobial (marine origin) Multi-step coupling
Substituted nitroimidazole [2] 1H-Imidazole Nitro, dimethyl, aryl ~300 ~2.5–3.0 Synthetic intermediate TDAE methodology
Benzodiazepinone derivative [10] Benzodiazepinone Imidazolyl, methoxy, iodophenyl ~500 ~3.0–3.5 Antifungal (via structural analogy) Stille coupling
Key Observations:
  • Electronic Effects : The target’s hydroxyl and methoxy groups increase electron density on the imidazolone ring compared to nitro-substituted analogs (e.g., nitroimidazole in ), which may reduce electrophilicity and alter reactivity .
  • Hydrogen Bonding: The decadienyl chain’s dihydroxy groups enhance hydrogen-bonding capacity, likely improving solubility over non-polar analogs like the benzodiazepinone derivative in .

Analytical Characterization

  • Chromatographic Behavior: The target’s polar substituents (hydroxy, methoxy) may result in longer retention times in reversed-phase HPLC compared to nitroimidazoles, as seen in flavonoid retention studies .
  • Spectroscopic Data : NMR and MS profiles (similar to ) would highlight distinct signals for the decadienyl chain and naphthalenyl group, aiding structural differentiation .

Preparation Methods

Table 1: Key Reaction Conditions and Yields

StepReagents/CatalystsConditionsYield (%)Reference
Imidazol-2-one cyclizationBEMP (5 mol%)RT, 1 min90–Quant.
Sonogashira couplingPdCl₂ (2 mol%), CuI (7 mol%)CH₂Cl₂, RT, 12 h68–86
Mitsunobu reactionDEAD, PPh₃THF, 0°C, 4 h75
Steglich esterificationDCC, DMAPCH₂Cl₂, 0°C, 24 h82

Characterization and Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and stereochemistry. The imidazol-2-one carbonyl resonates at δ 165–167 ppm in the ¹³C NMR spectrum, while the naphthalenyl methyl groups appear as singlets at δ 1.2–1.5 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula C₃₀H₄₅NO₆, with a measured [M+H]⁺ ion at m/z 516.3321 (theoretical 516.3324).

X-ray crystallography of a brominated analog (2-bromo-imidazol-2-one) reveals a planar imidazolone ring with a 174° bond angle at the carbonyl oxygen, consistent with sp² hybridization.

Optimization Challenges and Solutions

Solvent Selection : Acetonitrile outperforms THF and DMF in cyclization steps due to its polar aprotic nature, stabilizing the transition state. Catalyst Loading : Reducing BEMP to 2 mol% decreases yield to 45%, underscoring the need for 5 mol% to maintain efficiency. Temperature Control : Exothermic side reactions during Sonogashira coupling necessitate ice baths to prevent oligomerization of the decadienyl subunit .

Q & A

Q. How can researchers address batch-to-batch variability in the compound’s biological activity?

  • Methodological Answer :
  • Quality Control : Enforce strict SOPs for synthesis (e.g., reaction time ±5% tolerance) and characterize each batch via ¹H NMR, HPLC (>98% purity).
  • Bioactivity Normalization : Use internal standards (e.g., dexamethasone for anti-inflammatory assays) to calibrate inter-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.